molecular formula C11H19NO3 B13342764 tert-Butyl (R)-methyl(3-oxocyclopentyl)carbamate

tert-Butyl (R)-methyl(3-oxocyclopentyl)carbamate

Cat. No.: B13342764
M. Wt: 213.27 g/mol
InChI Key: UWFBQVQMICSVPI-MRVPVSSYSA-N
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Description

tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate is a chemical compound with the molecular formula C10H17NO3. It is characterized by the presence of a tert-butyl group, a methyl group, and a 3-oxocyclopentyl group attached to a carbamate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ®-methyl(3-oxocyclopentyl)carbamate include:

Uniqueness

The presence of the 3-oxocyclopentyl group, in particular, differentiates it from other carbamate derivatives and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(1R)-3-oxocyclopentyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

UWFBQVQMICSVPI-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(=O)C1

Origin of Product

United States

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